molecular formula C11H9N5O2S B2519189 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 877634-75-8

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2519189
CAS No.: 877634-75-8
M. Wt: 275.29
InChI Key: NZTSVBBEVNIFFP-UHFFFAOYSA-N
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Description

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a triazolo ring, a pyridazine ring, a thioether group, and an acetamide group. These groups potentially give the compound a variety of interesting chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as potassium hydroxide or triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazolo and pyridazine rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the triazolo ring can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is used as a precursor in the synthesis of various heterocycles, including pyrrole, pyridine, and coumarin derivatives.

Biology

Biologically, derivatives of this compound have shown insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis

Medicine

In medicine, the compound has demonstrated antibacterial activity against strains like Escherichia coli and Micrococcus luteus, indicating its potential use in antimicrobial therapies. Additionally, some derivatives exhibit significant antioxidant and anticancer properties.

Industry

In the industrial sector, the compound’s versatility as a precursor in organic synthesis makes it valuable for the production of various chemical structures used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The furan ring can participate in aromatic stacking interactions, while the triazolo and pyridazine rings can engage in hydrogen bonding and other intermolecular forces. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares the triazolo ring but differs in the presence of a thiadiazine ring.

    1,2,4-Triazolo[4,3-b]triazine: Similar triazolo ring structure but with a triazine ring instead of pyridazine.

    2-Thioxopyrimidine: Contains a thioether group but has a pyrimidine ring instead of triazolo and pyridazine rings.

Uniqueness

The uniqueness of 2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide lies in its combination of multiple heterocyclic rings and functional groups, which confer a diverse range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S/c12-9(17)6-19-11-14-13-10-4-3-7(15-16(10)11)8-2-1-5-18-8/h1-5H,6H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSVBBEVNIFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C(=NN=C3SCC(=O)N)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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